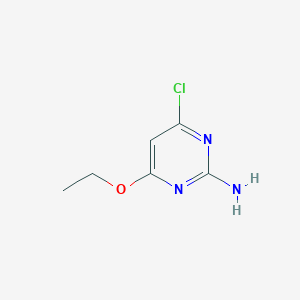

4-Chloro-6-ethoxypyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

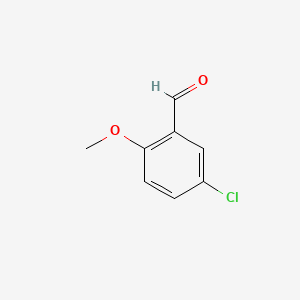

The compound 4-Chloro-6-ethoxypyrimidin-2-amine is a derivative of pyrimidine, which is a significant class of heterocyclic aromatic organic compounds. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines was achieved by cyclization of a formamidine precursor followed by nucleophilic substitution of a 4-chloro group with substituted aromatic amine or phenoxide . Similarly, thiourea derivatives were synthesized using reactions involving 4-chloro-6-methoxypyrimidine-2-amine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using both experimental and theoretical techniques. For example, DFT, FT-IR, FT-Raman, and NMR techniques were used to investigate the molecular structure of a molecule closely related to this compound, revealing insights into the vibrational frequencies, atomic charges, and optimized molecular structure .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is diverse, with the ability to undergo various reactions to form new compounds. For instance, acetylation and formylation reactions were used to modify the structure of a pyrimidine derivative, which was then used as a building block for constructing nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as this compound, can be deduced from studies on similar compounds. These properties include vibrational spectra, molecular electrostatic potential, frontier molecular orbitals, and hydrogen bonding patterns within crystal structures . The biological activity of these compounds is also of interest, with some showing potential as analgesic, anti-inflammatory, and antihypertensive agents .

Aplicaciones Científicas De Investigación

Chemical Rearrangements and Reactions : Pieterse and Hertog (2010) investigated the rearrangements during aminations of halopyridines, involving pyridyne intermediates. They discussed how different chloro and bromo derivatives, including those similar to 4-Chloro-6-ethoxypyrimidin-2-amine, undergo various chemical transformations (Pieterse & Hertog, 2010).

Synthesis and Structure Analysis : Mishnev et al. (1979) described the synthesis and structure of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines, involving compounds similar to this compound. Their work included an X-ray diffraction study to determine the three-dimensional structure of these compounds (Mishnev et al., 1979).

Solid-Phase Synthesis of Aminopyrimidines : Wéber et al. (2006) discussed an efficient method for the solid-phase synthesis of 2,4,6-triaminopyrimidines and 2-alkyl-4,6-diaminopyrimidines, involving intermediates like 4-chloro-6-aminopyrimidine, which is structurally similar to this compound (Wéber, Demeter, & Greiner, 2006).

Biological Evaluation and Kinase Inhibition : Kaspersen et al. (2011) synthesized a series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, using compounds including 4-chloro-6-arylpyrrolopyrimidines, which are structurally related to this compound. They evaluated these compounds for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity, demonstrating potential application in anticancer therapy (Kaspersen et al., 2011).

Thermodynamic Studies : Yao, Xia, and Li (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound similar to this compound, in various organic solvents. This research is essential for understanding the physical properties and solubility behavior of such compounds (Yao, Xia, & Li, 2017).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

4-chloro-6-ethoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJZQGOWSYPWAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396684 |

Source

|

| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89784-02-1 |

Source

|

| Record name | 4-Chloro-6-ethoxypyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)